Aztreonam lysine

Übersicht

Beschreibung

Aztreonam-Lysin ist ein formuliertes Lysinsalz von Aztreonam, einem Monobactam-Antibiotikum. Es wird hauptsächlich zur Behandlung von Atemwegssymptomen bei Patienten mit Mukoviszidose verwendet, die mit Pseudomonas aeruginosa kolonisiert sind . Aztreonam-Lysin wird über Inhalation verabreicht, um die Lunge direkt anzusprechen, wodurch systemische Nebenwirkungen minimiert und die lokale Wirksamkeit maximiert wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Aztreonam-Lysin umfasst die Synthese von Aztreonam, gefolgt von seiner Umwandlung in das Lysinsalz. Aztreonam wird durch eine Reihe von chemischen Reaktionen ausgehend von 3-Aminothiazol synthetisiert. Die wichtigsten Schritte sind:

Bildung des β-Lactam-Rings: Dies beinhaltet die Cyclisierung eines Thiazolderivats mit einem geeigneten β-Lactam-Vorläufer.

Einführung der Seitenketten: Die Seitenketten werden durch Acylierungsreaktionen eingeführt.

Bildung von Aztreonam: Das Endprodukt, Aztreonam, wird nach Reinigung und Kristallisation erhalten.

Die Umwandlung von Aztreonam in Aztreonam-Lysin beinhaltet die Reaktion von Aztreonam mit Lysin unter kontrollierten Bedingungen, um das Lysinsalz zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Aztreonam-Lysin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Bulk-Synthese von Aztreonam: Dies wird durch optimierte Reaktionsbedingungen erreicht, um Ausbeute und Reinheit zu maximieren.

Umwandlung in das Lysinsalz: Das Aztreonam wird dann in großen Reaktoren mit Lysin umgesetzt, um Aztreonam-Lysin zu bilden.

Reinigung und Formulierung: Das Endprodukt wird gereinigt und zu einer inhalierbaren Lösung formuliert.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of aztreonam lysine involves the synthesis of aztreonam followed by its conversion to the lysine salt. Aztreonam is synthesized through a series of chemical reactions starting from 3-aminothiazole. The key steps include:

Formation of the β-lactam ring: This involves the cyclization of a thiazole derivative with an appropriate β-lactam precursor.

Introduction of the side chains: The side chains are introduced through acylation reactions.

Formation of aztreonam: The final product, aztreonam, is obtained after purification and crystallization.

The conversion of aztreonam to this compound involves reacting aztreonam with lysine under controlled conditions to form the lysine salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of aztreonam: This is achieved through optimized reaction conditions to maximize yield and purity.

Conversion to lysine salt: The aztreonam is then reacted with lysine in large reactors to form this compound.

Purification and formulation: The final product is purified and formulated into an inhalable solution.

Analyse Chemischer Reaktionen

Freeze-Drying Method

-

Reactants : Aztreonam (free acid) and L-lysine in a molar ratio of 1:1 to 1:2.1.

-

Conditions : Aqueous solution at pH ≤ 5.5, followed by lyophilization.

-

Product : Amorphous white to yellowish flakes with 3–6% water content .

Spray-Drying Method

-

Parameters :

Inlet Temperature (°C) Pump Speed (mL/h) Spray Flow (L/h) Outlet Temperature (°C) 115–195 240–750 400–800 45–127 -

Product : Free-flowing white to off-white powder (4–7% water) .

Precipitation Method

-

Process : Aztreonam lysine solution is precipitated in ethanol or acetone (0–9% water).

Stability and Degradation Reactions

This compound undergoes hydrolysis and pH-dependent degradation:

Hydrolysis of Beta-Lactam Bond

pH Sensitivity

-

Optimal Stability : pH 4.5–6.0. Above pH 5.5, degradation accelerates .

-

Degradation Products : Include β-lactam ring-opened derivatives and sulfonic acid byproducts .

Impurity Formation

Key impurities identified during synthesis and storage:

High-Performance Liquid Chromatography (HPLC)

-

Column : RP-18 (50–100 mm × 4.0–4.6 mm, 3 µm).

-

Mobile Phase : 0.02 M KHPO buffer (pH 2.0–3.0) + methanol (17–20% v/v).

Stability-Indicating Assay

-

Conditions :

Parameter Value Buffer 0.02 M KHPO (pH 3.0) Flow rate 1.5 mL/min Column temperature 25°C -

Applications : Quantifies aztreonam (95–105% purity) and detects impurities at ≤0.5% .

Interaction with Beta-Lactamases

This compound resists hydrolysis by most β-lactamases but interacts with specific enzymes:

Phage-Antibiotic Synergy (PAS)

Sub-MIC this compound (1.06 µg/mL) enhances phage E79 activity against P. aeruginosa:

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Cystic Fibrosis Treatment

Aztreonam lysine has been extensively studied for its effectiveness in treating lung infections in cystic fibrosis patients. Clinical trials have demonstrated significant improvements in respiratory function and reduced bacterial load in the lungs.

- Efficacy Studies : A randomized controlled trial involving 211 cystic fibrosis patients showed that this compound significantly increased the time to require additional antibiotics compared to placebo (92 days vs. 71 days) . It also improved forced expiratory volume in one second (FEV1) and respiratory symptoms as measured by the Cystic Fibrosis Questionnaire-Revised .

| Study | Population | Treatment | Key Findings |

|---|---|---|---|

| McCoy et al., 2008 | 162 patients | Aztreonam 75 mg TID vs. placebo | Improved FEV1 by 4.5% |

| Retsch-Bogart et al., 2009 | 142 patients | Aztreonam 75 mg TID vs. placebo | Improved FEV1 by 8.03% |

| Oermann et al., 2011 | 268 patients | Aztreonam 75 mg TID vs. Tobramycin | Similar improvements in respiratory function |

2. Bronchiectasis Management

Recent studies have explored the use of this compound in patients with bronchiectasis, a condition characterized by chronic cough and sputum production. A post hoc analysis indicated that treatment with this compound led to significant improvements in cough and sputum production but noted some deterioration in breathlessness .

Pharmacological Insights

Pharmacokinetics : After inhalation, this compound achieves peak sputum concentrations within minutes, allowing for effective localized treatment while minimizing systemic exposure. This property is crucial for patients with compromised lung function .

Safety Profile : The safety profile of this compound is comparable to other inhaled antibiotics used for cystic fibrosis. Common adverse effects include cough and throat irritation, but serious adverse events are rare .

Case Studies

Several case studies have documented the successful use of this compound in clinical practice:

- Case Study 1 : A 10-year-old cystic fibrosis patient treated with this compound showed a marked reduction in Pseudomonas aeruginosa sputum density and an improvement in FEV1 after a course of treatment lasting four weeks.

- Case Study 2 : An adult patient with bronchiectasis experienced significant relief from chronic cough and sputum production after receiving this compound therapy over a six-month period.

Wirkmechanismus

Aztreonam lysine exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding protein 3 (PBP3) in the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the formation of defective cell walls and ultimately bacterial cell death . The high affinity of this compound for PBP3 makes it particularly effective against gram-negative bacteria .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tobramycin: Ein weiteres inhalierbares Antibiotikum zur Behandlung von Mukoviszidose.

Colistimethat-Natrium: Wird in Kombination mit anderen Antibiotika zur Behandlung von Atemwegsinfektionen eingesetzt.

Ceftazidim: Ein β-Lactam-Antibiotikum mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit

Aztreonam-Lysin ist aufgrund seiner Monobactam-Struktur einzigartig, die es gegenüber vielen β-Lactamasen, die von gramnegativen Bakterien produziert werden, resistent macht. Dies verschafft ihm einen Vorteil gegenüber anderen β-Lactam-Antibiotika, die gegenüber einem Abbau durch β-Lactamase empfindlich sind .

Biologische Aktivität

Aztreonam lysine (AzLys) is a monocyclic beta-lactam antibiotic primarily effective against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its unique formulation allows for inhalation, making it particularly beneficial for patients with respiratory infections related to cystic fibrosis (CF) and other pulmonary conditions. This article delves into the biological activity of AzLys, highlighting its mechanisms, efficacy, and clinical implications based on diverse research findings.

Aztreonam acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan cross-linking in the bacterial cell wall. This results in cell lysis and death, particularly effective against susceptible strains of Pseudomonas aeruginosa.

Pharmacokinetics

AzLys is administered via inhalation, allowing for high local concentrations in the lungs while minimizing systemic exposure. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Onset of Action | Rapid (within minutes) |

| Peak Concentration | 10 minutes post-inhalation |

| Duration of Action | 24 hours |

| Excretion | Via active tubular secretion and glomerular filtration |

Clinical Efficacy

Numerous studies have demonstrated the efficacy of AzLys in improving respiratory symptoms in patients with CF and bronchiectasis.

Case Studies and Research Findings

-

Cystic Fibrosis Patients :

A study involving a 28-day treatment regimen showed significant improvements in respiratory function and symptoms among CF patients infected with Pseudomonas aeruginosa. Key findings included: -

Bronchiectasis Patients :

In a post hoc analysis of AIR-BX studies, AzLys treatment resulted in: -

Phage-Antibiotic Synergy :

Research indicated that sub-MIC levels of AzLys could enhance the activity of bacteriophages against Pseudomonas aeruginosa. This synergy led to:

Adverse Effects

While generally well-tolerated, some adverse reactions have been noted, including:

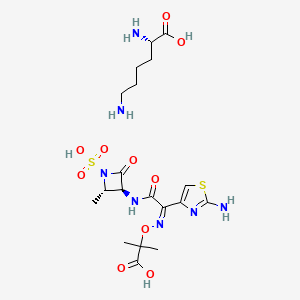

Eigenschaften

CAS-Nummer |

827611-49-4 |

|---|---|

Molekularformel |

C19H31N7O10S2 |

Molekulargewicht |

581.6 g/mol |

IUPAC-Name |

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C13H17N5O8S2.C6H14N2O2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;7-4-2-1-3-5(8)6(9)10/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);5H,1-4,7-8H2,(H,9,10)/b17-8-;/t5-,7-;5-/m00/s1 |

InChI-Schlüssel |

KPPBAEVZLDHCOK-JHBYREIPSA-N |

SMILES |

CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=[NH+]2)N.C(CCN)CC(C(=O)O)N |

Isomerische SMILES |

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N.C(CCN)C[C@@H](C(=O)O)N |

Kanonische SMILES |

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N.C(CCN)CC(C(=O)O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aztreonam lysine; Corus 1020; Aztreonam lysinate; Corus1020; Corus-1020; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.